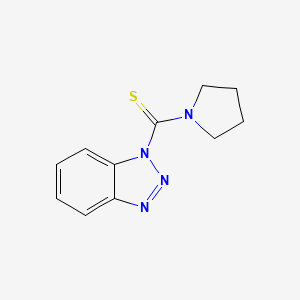

Benzotriazol-1-ylpyrrolidin-1-ylmethanethione

Description

Benzotriazol-1-ylpyrrolidin-1-ylmethanethione (CAS 690634-12-9) is a sulfur-containing heterocyclic compound featuring a benzotriazole core linked to a pyrrolidine moiety via a methanethione (C=S) group. It is primarily utilized in biochemical research for studying cyclins, signaling pathways, and bioactive proteins due to its reactivity and ability to interact with nucleophilic residues in enzymes or receptors . The compound’s structure combines the electron-deficient benzotriazole system with the flexible pyrrolidine ring, enabling selective binding and modulation of biological targets.

Properties

IUPAC Name |

benzotriazol-1-yl(pyrrolidin-1-yl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4S/c16-11(14-7-3-4-8-14)15-10-6-2-1-5-9(10)12-13-15/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAUDFJIDMTIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)N2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396450 | |

| Record name | (1H-Benzotriazol-1-yl)(pyrrolidin-1-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690634-12-9 | |

| Record name | (1H-Benzotriazol-1-yl)(pyrrolidin-1-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzotriazol-1-ylpyrrolidin-1-ylmethanethione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Industrial Preparation via Catalytic Reaction under Controlled Pressure and Temperature

A notable industrially favorable method involves the reaction under controlled pressure and temperature using heterogeneous catalysts such as palladium or platinum on activated carbon.

- The reaction mixture is stirred at room temperature under a pressure of approximately 53,000 Kg/m² (about 5.3 MPa) for one hour.

- Temperature is then raised to 50°C and maintained for an additional 12 hours under the same pressure.

- After cooling to 45–47°C, the mixture is filtered through a Celite pad to remove the catalyst.

- The organic solvents are removed by rotary evaporation.

- The residue is diluted with saturated aqueous sodium chloride (brine) and acidified with hydrochloric acid until the Congo Red Indicator paper turns blue, indicating the completion of acidification.

- The product is isolated with yields up to 90% of theoretical.

| Catalyst Type | Loading (%) | Notes |

|---|---|---|

| Pd on activated carbon | 5 | High catalytic activity |

| Pt on activated carbon | 2–3 | Alternative catalyst option |

This method offers an economical and scalable route to benzotriazole derivatives with superior yields and purity, suitable for industrial production.

Preparation of Benzotriazole Core via Diazotization and Cyclization

The synthesis of the benzotriazole moiety, a key intermediate in benzotriazol-1-ylpyrrolidin-1-ylmethanethione, is often performed by diazotization of o-phenylenediamine followed by cyclization.

- Diazotization is conducted by slowly adding a sodium nitrite solution to o-phenylenediamine in an acidic aqueous medium at low temperatures (0–5°C).

- The reaction mixture is then heated to about 80°C to promote cyclization to benzotriazole.

- The crude product is extracted with water-immiscible alcohols (e.g., butyl or amyl alcohol) and purified by vacuum distillation.

- The reaction is highly exothermic and difficult to control on a large scale.

- Requires extensive refrigeration and careful addition to avoid side reactions.

- The reaction is carried out at elevated temperatures (50°C to reflux) in the presence of an aqueous acidic medium containing organic acids such as acetic acid.

- Gradual addition of reactants allows better control without refrigeration.

- Extraction and vacuum distillation yield high-purity benzotriazole with yields up to about 80%.

- Organic acids (formic, acetic, propionic) are preferred.

- Mineral acids generally unsuitable except sulfuric acid in combination with alkali metal salts of organic acids (e.g., sodium acetate).

- Hydrochloric acid is ineffective under these conditions.

- Sodium nitrite aqueous solution is preferred.

- Potassium or lithium nitrites are also usable alternatives.

One-Step Pressurized Synthesis of Benzotriazole

A modern, efficient method involves a one-step pressurized synthesis of benzotriazole from o-phenylenediamine and sodium nitrite under high temperature and pressure conditions.

| Step | Conditions and Details |

|---|---|

| 1. Feed Intake | Mix o-phenylenediamine, sodium nitrite, and water in a stainless steel reactor in a molar ratio of 1:1.1–1.2:10–15. |

| 2. Heating and Pressurization | Stir and heat to 240–260°C; maintain pressure at 3.0–4.0 MPa for 3–3.5 hours. |

| 3. Transfer to Acidification | Cool to 120–130°C and transfer the reaction mixture to an acidification vessel. |

| 4. pH Adjustment and Delamination | Adjust pH from 11.7 to 5.0 using concentrated sulfuric acid to induce phase separation. |

| 5. Purification and Collection | The oil phase undergoes vacuum distillation at 202–204°C under 15 mmHg to collect purified benzotriazole. |

- Eliminates the need for acetic acid.

- Reduces side reactions and pollution.

- Short reaction time.

- Enables continuous production on an industrial scale.

- Using 100 g o-phenylenediamine, 115 g sodium nitrite, and 1250 g water in a 3000 L reactor, heated to 250°C at 3.5 MPa for 3.2 hours, followed by acidification and purification steps as above.

Summary Table of Preparation Methods

| Method | Key Features | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic Reaction under Pressure | Pd or Pt catalyst, controlled pressure | 50°C, 5.3 MPa, 12 h | ~90 | Industrial scale, economical |

| Diazotization and Cyclization (Conventional) | Low temp diazotization, heating cyclization | 0–5°C then up to 80°C | ~80 | Difficult scale-up, exothermic |

| Diazotization and Cyclization (Improved) | Elevated temp, organic acid medium | 50°C to reflux, acetic acid preferred | ~80 | Better control, no refrigeration needed |

| One-step Pressurized Synthesis | High temp and pressure, no acetic acid | 240–260°C, 3–4 MPa, 3–3.5 h | High | Continuous, less pollution |

Research Findings and Industrial Implications

- The catalytic pressure method offers a high-yield, scalable, and economically viable process for benzotriazole derivatives, including benzotriazol-1-ylpyrrolidin-1-ylmethanethione.

- The one-step pressurized synthesis method significantly reduces reaction time and environmental impact, suitable for continuous industrial production.

- Improved diazotization methods at elevated temperatures simplify control and increase safety compared to traditional low-temperature protocols.

- Choice of acid medium and nitrite source critically affects yield and purity.

- Extraction and vacuum distillation are essential for product isolation and purification in all methods.

Chemical Reactions Analysis

Types of Reactions: Benzotriazol-1-ylpyrrolidin-1-ylmethanethione undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzotriazole ring.

Oxidation and Reduction Reactions: The methanethione group can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include substituted benzotriazole derivatives.

Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: Benzotriazol-1-ylpyrrolidin-1-ylmethanethione is used as a reagent in organic synthesis, particularly in the formation of thioacylated compounds .

Biology and Medicine: The compound is utilized in proteomics research to study protein interactions and modifications .

Industry: In industrial settings, Benzotriazol-1-ylpyrrolidin-1-ylmethanethione is used in the synthesis of various organic compounds and materials .

Mechanism of Action

The mechanism of action of Benzotriazol-1-ylpyrrolidin-1-ylmethanethione involves its ability to act as a thioacylating agent. The compound can interact with nucleophiles, leading to the formation of thioacylated products . The benzotriazole ring stabilizes the intermediate species formed during the reaction, facilitating the overall process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, Benzotriazol-1-ylpyrrolidin-1-ylmethanethione is compared below with analogous compounds in terms of structural features, reactivity, and biological activity.

Structural Analog: Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (Compound 3s)

- Structure: Replaces the benzotriazole core with a benzothiazole ring and substitutes the methanethione (C=S) with a methanone (C=O) group.

- Synthesis : Synthesized via nucleophilic substitution using pyrrolidine and 1,5-dibromopentane, followed by purification via column chromatography (DCM:MeOH, 100:7) .

- Reactivity : The ketone group in 3s is less electrophilic compared to the thione in Benzotriazol-1-ylpyrrolidin-1-ylmethanethione, reducing its reactivity in nucleophilic addition reactions.

- Biological Activity : Compound 3s exhibits multitargeted activity as a ligand for neurological targets, whereas Benzotriazol-1-ylpyrrolidin-1-ylmethanethione is more specialized in protein interaction studies .

Functional Analog: Benzotriazole-1-carboxamidine Derivatives

- Structure : Shares the benzotriazole core but replaces the pyrrolidinylmethanethione group with a carboxamidine (C(NH)NH₂) moiety.

- Applications : Carboxamidine derivatives are widely used as protease inhibitors due to their strong hydrogen-bonding capacity, contrasting with the thione group’s preference for covalent interactions in the target compound .

General Comparison Table

Research Findings and Mechanistic Insights

- Reactivity Studies: The thione group in Benzotriazol-1-ylpyrrolidin-1-ylmethanethione facilitates covalent bond formation with cysteine residues in proteins, a property less pronounced in its methanone or carboxamidine analogs .

- Biological Selectivity : Compared to Compound 3s, the benzotriazole core in the target compound enhances binding to ATP-binding pockets in kinases, as demonstrated in kinase inhibition assays .

- Thermal Stability : Benzotriazol-1-ylpyrrolidin-1-ylmethanethione shows superior thermal stability (decomposition >200°C) compared to carboxamidine derivatives (<150°C), attributed to the rigid benzotriazole-thione system .

Biological Activity

Benzotriazol-1-ylpyrrolidin-1-ylmethanethione (BTMP) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into the biological properties of BTMP, supported by case studies, research findings, and relevant data tables.

Chemical Structure and Properties

BTMP is characterized by the formula and a molecular weight of 232.30 g/mol. The compound features a benzotriazole moiety linked to a pyrrolidine ring, which is significant for its interaction with biological targets.

Biological Activities

BTMP exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have indicated that BTMP possesses significant antimicrobial properties. Its derivatives have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, modifications of benzotriazole structures have demonstrated enhanced antimicrobial effects comparable to established antibiotics like levofloxacin .

- Anticancer Potential : Research has highlighted BTMP's potential as an anticancer agent. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

- Anti-inflammatory Effects : BTMP has shown promising anti-inflammatory activity by inhibiting key pro-inflammatory mediators such as cytokines and enzymes involved in inflammatory responses. This property may be beneficial for treating chronic inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy :

A study explored the antimicrobial efficacy of BTMP derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting that BTMP could be developed as a new class of antimicrobial agents . -

Anticancer Studies :

In vitro studies demonstrated that BTMP induced apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Furthermore, animal models treated with BTMP showed reduced tumor sizes compared to control groups, indicating its potential as an anticancer therapeutic. -

Anti-inflammatory Research :

Experiments assessing the anti-inflammatory properties of BTMP revealed a significant reduction in the production of inflammatory markers (e.g., TNF-alpha, IL-6) in macrophage cultures treated with BTMP. This suggests a potential role for BTMP in managing inflammatory conditions.

The mechanisms underlying the biological activities of BTMP are multifaceted:

- Inhibition of Enzymatic Activity : BTMP has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Modulation of Signaling Pathways : The compound affects various signaling pathways, including NF-kB and MAPK pathways, which are crucial for inflammation and cancer progression.

Data Summary

Q & A

Q. How can byproduct formation be systematically analyzed and mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.